5-Bromo-2-(3-fluorophenoxy)pyridine
Overview
Description
5-Bromo-2-(3-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7BrFNO . It has a molecular weight of 268.09 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(3-fluorophenoxy)pyridine is 1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(3-fluorophenoxy)pyridine are not available, bromination reactions are generally well-studied. For instance, bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis
5-Bromo-2-(3-fluorophenoxy)pyridine is a solid or liquid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Chemistry of Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer therapy, treating over 2 million patients annually. Developments in fluorine chemistry have enhanced the precision of these compounds in cancer treatment. Studies have explored methods for synthesizing 5-FU, including incorporating isotopes for studying metabolism and biodistribution. Research has also delved into preparing RNA and DNA substituted with fluorinated pyrimidines for mechanistic studies, providing insights into how these compounds affect nucleic acid structure and dynamics. This research highlights the potential for using polymeric fluorinated pyrimidines in personalized medicine for cancer treatment (Gmeiner, 2020).
Synthesis and Activity of Imidazole Scaffold Inhibitors
The synthesis and activity of compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 MAP kinase, have been reviewed. These compounds play a critical role in inhibiting proinflammatory cytokine release. Research has focused on the design, synthesis, and activity studies of these inhibitors, highlighting the importance of the pyridine substituents in achieving high binding selectivity and potency. The study reviews experimental and computational work demonstrating how the introduction of a side chain at the 2 position of the pyrimidine ring enhances both inhibitory activity and selectivity (Scior et al., 2011).
Medicinal Importance of Pyridine Derivatives
Pyridine derivatives are pivotal in various fields, including medicinal applications. These compounds exhibit a wide range of biological activities, with many being used clinically. The review summarizes the medicinal uses of numerous pyridine derivatives, highlighting their significance in modern medicine and potential for future research and development (Altaf et al., 2015).
Pharmacological Review of Chlorogenic Acid
Chlorogenic Acid (CGA) is noted for its diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It is found in green coffee extracts and tea and has been studied for its potential in treating metabolic disorders, cardiovascular disease, and obesity. This review emphasizes the need for further research to optimize CGA's biological and pharmacological effects, potentially enabling its use as a natural food additive (Naveed et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H312, and H332 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-2-(3-fluorophenoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNBVJSHHGWJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorophenoxy)pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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